N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide
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Overview
Description
N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide is a compound that has garnered interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyclopropylsulfamoyl group attached to a methoxyphenyl ring, which is further connected to a benzamide moiety. The unique structural features of this compound contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide typically involves the following steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of chlorosulfonylbenzoic acid with cyclopropylamine to form the cyclopropylsulfamoyl intermediate.
Coupling with Methoxyphenylamine: The sulfamoyl intermediate is then coupled with 2-methoxyphenylamine using carbodiimide coupling agents.
Formation of Benzamide: Finally, the resulting intermediate is reacted with benzoyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or neutral conditions.
Substitution: Halogens, thiols, amines; reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide primarily involves its interaction with NTPDases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating the levels of nucleotides in the extracellular environment. This inhibition can lead to various physiological effects, including the regulation of vascular fluidity, cardiac protection, and maintenance of thrombosis .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide
- 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide
- 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide
Uniqueness
N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide stands out due to its specific structural features, such as the presence of a cyclopropylsulfamoyl group and a methoxyphenyl ring. These features contribute to its unique chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-16-10-9-14(24(21,22)19-13-7-8-13)11-15(16)18-17(20)12-5-3-2-4-6-12/h2-6,9-11,13,19H,7-8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSGTNLHGSDTRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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